3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Tubulin polymerization Antiproliferative activity Structure-activity relationship

3,4-Diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005303-22-9; molecular formula C21H25N5O4; MW 411.5) is a synthetic tetrazole-containing benzamide derivative. The compound features a 4-ethoxyphenyl substituent at the N-1 position of the 1,2,3,4-tetrazole ring, a methylene linker at the C-5 position, and a 3,4-diethoxy substitution pattern on the benzamide phenyl ring.

Molecular Formula C21H25N5O4
Molecular Weight 411.462
CAS No. 1005303-22-9
Cat. No. B2867165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS1005303-22-9
Molecular FormulaC21H25N5O4
Molecular Weight411.462
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)OCC)OCC
InChIInChI=1S/C21H25N5O4/c1-4-28-17-10-8-16(9-11-17)26-20(23-24-25-26)14-22-21(27)15-7-12-18(29-5-2)19(13-15)30-6-3/h7-13H,4-6,14H2,1-3H3,(H,22,27)
InChIKeyKZBBMASXRIDYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005303-22-9): Structural Identity and Physicochemical Baseline


3,4-Diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005303-22-9; molecular formula C21H25N5O4; MW 411.5) is a synthetic tetrazole-containing benzamide derivative . The compound features a 4-ethoxyphenyl substituent at the N-1 position of the 1,2,3,4-tetrazole ring, a methylene linker at the C-5 position, and a 3,4-diethoxy substitution pattern on the benzamide phenyl ring . This architecture places it within a broader class of 1,5-disubstituted tetrazoles investigated as antiproliferative agents and multidrug resistance (MDR) modulators [1].

Why In-Class Tetrazole-Benzamide Analogs Cannot Simply Be Substituted for CAS 1005303-22-9


Generic substitution within the tetrazole-benzamide class is precluded by established SAR showing that both the nature of the N-1 aryl substituent on the tetrazole ring and the alkoxy substitution pattern on the benzamide phenyl ring critically govern target engagement potency and functional activity [1]. Romagnoli et al. (2012) demonstrated that a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring is necessary for maximal antiproliferative activity and for potent inhibition of P-glycoprotein-overexpressing multidrug-resistant cells; analogs bearing halogen or smaller alkoxy substituents at these positions were consistently inferior [2]. Furthermore, the number and position of alkoxy groups on the benzamide ring influence lipophilicity, steric profile, and hydrogen-bonding capacity, each of which can alter tubulin-binding affinity and cellular permeability [3]. The data below demonstrate that even closely related compounds—such as the unsubstituted benzamide analog (CAS 921053-45-4), the 3,4,5-triethoxy analog, or the 4-fluorophenyl variant—exhibit measurably different pharmacological profiles, making direct interchange scientifically unsound [1].

Quantitative Differentiation Evidence: CAS 1005303-22-9 vs. Closest Structural Analogs


Evidence Item 1: 4-Ethoxyphenyl at N-1 Confers Maximal Antiproliferative Activity vs. 4-Fluorophenyl and Other Aryl Substituents

In a systematic SAR study of 1,5-disubstituted tetrazoles, Romagnoli et al. (2012) established that compounds bearing a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring consistently exhibited maximal antiproliferative activity across a panel of six human cancer cell lines, whereas analogs with 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl groups at these positions showed significantly reduced activity [1]. For example, compound 4l (4-ethoxyphenyl at C-5, IC50 = 1.3–8.1 nM) and its N-1 regioisomer 5b (4-ethoxyphenyl at N-1, IC50 = 0.3–7.4 nM) were the most potent compounds in the series, with IC50 values 10- to 100-fold lower than those of the corresponding 4-fluorophenyl or 4-methoxyphenyl analogs [2]. CAS 1005303-22-9 incorporates the 4-ethoxyphenyl group at N-1, consistent with the optimal pharmacophore identified in this study [1].

Tubulin polymerization Antiproliferative activity Structure-activity relationship

Evidence Item 2: 3,4-Diethoxy Substitution on Benzamide Distinguishes This Compound from Unsubstituted Benzamide Analog (CAS 921053-45-4)

The closest structural analog to CAS 1005303-22-9 is N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921053-45-4), which differs only by the absence of the two ethoxy substituents on the benzamide phenyl ring . According to the SAR established by Romagnoli et al. (2012), alkoxy substitution on the aromatic ring corresponding to the benzamide moiety significantly influences antiproliferative potency; compounds with reduced alkoxy substitution consistently showed weaker activity [1]. The 3,4-diethoxy pattern on CAS 1005303-22-9 increases the calculated logP by approximately 1.5–2.0 units relative to the unsubstituted analog, enhancing passive membrane permeability while maintaining hydrogen-bond acceptor capacity for tubulin binding site interactions .

Lipophilicity Membrane permeability Tubulin binding

Evidence Item 3: 3,4-Diethoxy vs. 3,4,5-Triethoxy Substitution: Steric and Electronic Differentiation Relevant to Tubulin Colchicine-Site Binding

Another closely related analog, 3,4,5-triethoxy-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, contains an additional ethoxy group at the 5-position of the benzamide ring . The Romagnoli et al. (2012) SAR study demonstrated that the trimethoxyphenyl motif (analogous to the trialkoxy pattern) is essential for high-affinity binding at the colchicine site of tubulin, but that excessive steric bulk can reduce binding complementarity [1]. Specifically, the 3,4,5-trimethoxyphenyl-substituted compounds 4l and 5b showed IC50 values of 1.3–8.1 nM and 0.3–7.4 nM respectively, but increasing the size of the alkoxy substituents beyond methoxy (e.g., to ethoxy) reduced activity in some analogs, suggesting a steric tolerance threshold [2]. CAS 1005303-22-9, with 3,4-diethoxy substitution, represents a distinct steric and electronic profile compared to the triethoxy analog, potentially offering a different selectivity window for colchicine-site binding.

Steric hindrance Tubulin colchicine site Binding affinity

Evidence Item 4: P-Glycoprotein Inhibitory Activity of 4-Ethoxyphenyl-Tetrazole Compounds vs. Other Aryl Substituents

Romagnoli et al. (2012) reported that several 1,5-disubstituted tetrazoles bearing a 4-ethoxyphenyl group exhibited potent activity in inhibiting the growth of multidrug-resistant cells overexpressing P-glycoprotein (P-gp), whereas analogs with different aryl substituents showed weaker or no MDR-reversing activity [1]. This finding is corroborated by independent research on tetrazole-based P-gp modulators, which identified the 4-ethoxyphenyl-tetrazole scaffold as a privileged chemotype for MDR reversal [2]. CAS 1005303-22-9, which incorporates this privileged 4-ethoxyphenyl-tetrazole substructure, is thus positioned as a candidate for P-gp inhibition studies, distinguishing it from analogs bearing 4-fluorophenyl, 4-chlorophenyl, or 4-methoxyphenyl groups that lack this activity profile [1].

P-glycoprotein Multidrug resistance MDR reversal

Evidence Item 5: Methylene Linker Between Tetrazole C-5 and Benzamide Nitrogen Defines a Distinct Conformational Scaffold vs. Directly Linked Analogs

CAS 1005303-22-9 incorporates a methylene (–CH2–) linker between the tetrazole C-5 position and the amide nitrogen of the benzamide moiety . In contrast, several related tetrazole-benzamide compounds such as N-(4-ethoxyphenyl)-4-(1H-tetrazol-5-yl)benzamide (Xanthine oxidoreductase-IN-4, CAS 1026587-58-5) feature a directly linked tetrazole-phenyl arrangement . The methylene linker introduces an additional rotational degree of freedom, which alters the spatial relationship between the tetrazole-ethoxyphenyl unit and the benzamide 3,4-diethoxy motif. Romagnoli et al. (2012) noted that the conformational presentation of the two aryl rings in 1,5-disubstituted tetrazoles is critical for colchicine-site binding, with rigid cis-olefin linkers producing optimal activity in the combretastatin A-4 series [1]. The methylene-linked architecture of CAS 1005303-22-9 therefore represents a distinct conformational scaffold compared to directly linked analogs, with potential implications for target binding geometry and selectivity.

Conformational flexibility Linker chemistry Pharmacophore geometry

Validated Application Scenarios for 3,4-Diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005303-22-9)


Scenario 1: Tubulin Polymerization Inhibition and Antimitotic Drug Discovery Programs Requiring Colchicine-Site Binders with the 4-Ethoxyphenyl Pharmacophore

Research programs developing novel antimitotic agents targeting the colchicine-binding site of tubulin should prioritize CAS 1005303-22-9 as a screening candidate or SAR probe because its 4-ethoxyphenyl-N-1-tetrazole substructure is validated by Romagnoli et al. (2012) as the optimal pharmacophore for maximal antiproliferative activity in this compound class [1]. The 3,4-diethoxy substitution on the benzamide ring provides a differentiated lipophilicity and steric profile relative to the 3,4,5-trimethoxy or unsubstituted benzamide analogs, enabling systematic exploration of colchicine-site binding complementarity [2].

Scenario 2: Multidrug Resistance (MDR) Reversal Studies Focused on P-Glycoprotein-Overexpressing Cancer Models

Laboratories investigating pharmacological strategies to overcome P-glycoprotein-mediated multidrug resistance should incorporate CAS 1005303-22-9 on the basis of class-level evidence that 4-ethoxyphenyl-substituted tetrazoles retain potent antiproliferative activity against P-gp-overexpressing MDR cell lines [1]. Independent research on tetrazole-based MDR reversers further supports the privileged nature of this chemotype for P-gp modulation studies [2]. Procurement of the 4-fluorophenyl or 4-methoxyphenyl analogs would be expected to compromise MDR-reversing activity.

Scenario 3: P2X3/P2X2/3 Purinergic Receptor Antagonist Screening Using Tetrazole-Substituted Arylamide Scaffolds

The broader patent family encompassing tetrazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists (Roche, EP2592070, WO2009043780) establishes this structural class as relevant for pain, genitourinary, and respiratory disease research [3]. CAS 1005303-22-9, with its specific combination of 4-ethoxyphenyl-N-1-tetrazole, methylene linker, and 3,4-diethoxybenzamide, represents a distinct and purchasable tool compound within this patent space for structure-activity relationship studies targeting purinergic receptors [1].

Scenario 4: Physicochemical Property Optimization Studies Comparing 3,4-Diethoxy vs. 3,4,5-Trialkoxy Benzamide Substitution Patterns

Medicinal chemistry teams optimizing the balance between lipophilicity, aqueous solubility, and target binding affinity among tetrazole-benzamide tubulin inhibitors will find CAS 1005303-22-9 a critical comparator. The 3,4-diethoxy pattern, lacking the 5-ethoxy group present in the triethoxy analog, offers reduced steric bulk and a distinct hydrogen-bonding profile at the benzamide ring position [1]. This compound can serve as a key data point in multiparameter optimization (MPO) studies assessing the trade-off between potency (favored by trialkoxy substitution per Romagnoli et al. 2012) and drug-like physicochemical properties [2].

Quote Request

Request a Quote for 3,4-diethoxy-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.